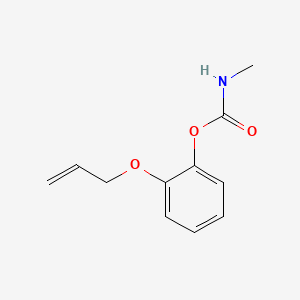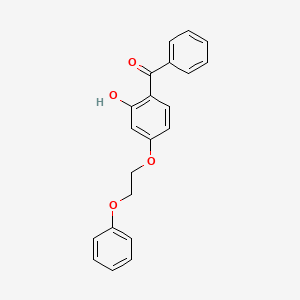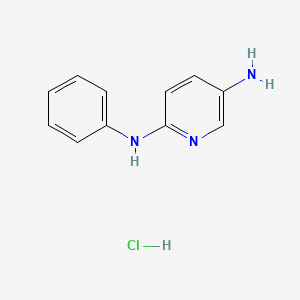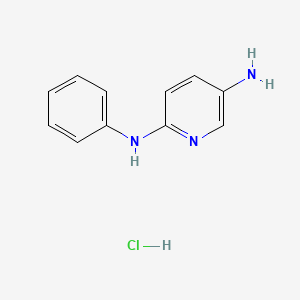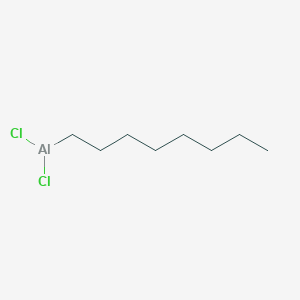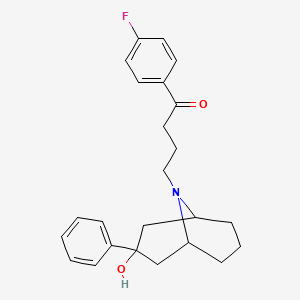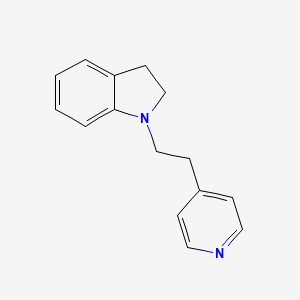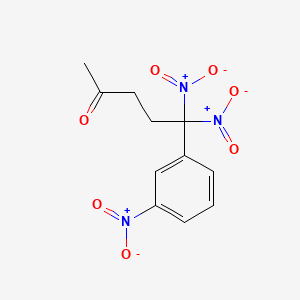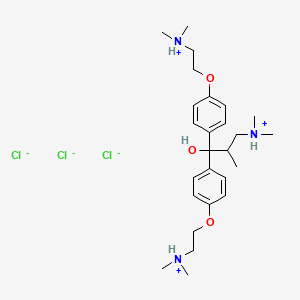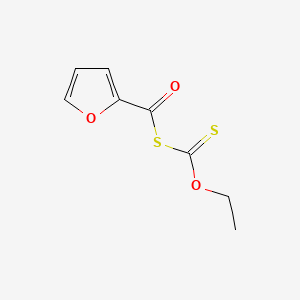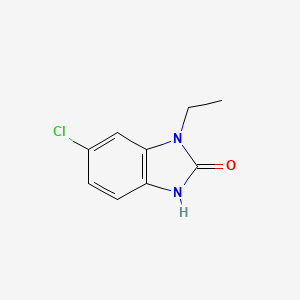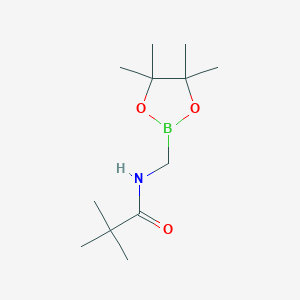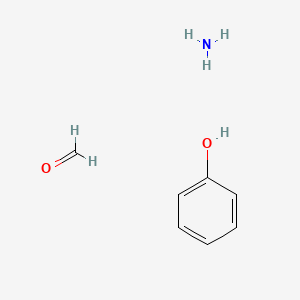
Azane;formaldehyde;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane, formaldehyde, and phenol are three distinct chemical compounds, each with unique properties and applications. Azane, commonly known as ammonia, is a colorless gas with a pungent odor. Formaldehyde is a simple aldehyde with a wide range of industrial applications, while phenol is an aromatic compound known for its antiseptic properties. When combined, these compounds can form various derivatives and polymers with significant industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Azane (Ammonia): : Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst. [ N_2 + 3H_2 \rightarrow 2NH_3 ]
-
Formaldehyde: : Formaldehyde is produced industrially by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst. [ CH_3OH + \frac{1}{2}O_2 \rightarrow HCHO + H_2O ]
-
Phenol: : Phenol can be synthesized through several methods, including the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. [ (CH_3)_2C_6H_5 + O_2 \rightarrow (CH_3)_2C_6H_4OOH \rightarrow C_6H_5OH + (CH_3)_2CO ]
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: Formaldehyde can be reduced to methanol using reducing agents like lithium aluminum hydride.
Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH_4) is a common reducing agent.
Substitution: Concentrated sulfuric acid (H_2SO_4) for sulfonation, nitric acid (HNO_3) for nitration, and halogens (Cl_2, Br_2) for halogenation.
Major Products
Oxidation of Phenol: Quinones
Reduction of Formaldehyde: Methanol
Substitution of Phenol: Nitro-phenols, sulfonated phenols, halogenated phenols
科学的研究の応用
Phenol-formaldehyde resins have a wide range of applications in various fields:
Chemistry: Used as adhesives and binding agents in the production of plywood and other composite materials.
Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.
Medicine: Formaldehyde is used as a disinfectant and preservative in medical laboratories.
作用機序
The mechanism of action for phenol-formaldehyde resins involves the formation of a network polymer through a step-growth polymerization reaction. Phenol reacts with formaldehyde at the ortho and para positions, forming hydroxymethyl phenols, which further react to form methylene and ether bridges . This results in a highly crosslinked, infusible structure that provides the material with its characteristic strength and thermal stability.
類似化合物との比較
Phenol-formaldehyde resins can be compared with other thermosetting polymers such as urea-formaldehyde and melamine-formaldehyde resins:
Urea-Formaldehyde Resins: These resins are less expensive but have lower water resistance and mechanical strength compared to phenol-formaldehyde resins.
Melamine-Formaldehyde Resins: These resins offer better thermal and chemical resistance but are more expensive.
Similar compounds include:
Cresols: Methylated derivatives of phenol with similar chemical properties.
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and resistance to chemical attack, making them suitable for a wide range of industrial applications .
特性
CAS番号 |
35297-54-2 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
azane;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |
InChIキー |
DTCDQFXKTVPDBK-UHFFFAOYSA-N |
正規SMILES |
C=O.C1=CC=C(C=C1)O.N |
関連するCAS |
55426-39-6 35297-54-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


